Gamma-Oryzanol

Description

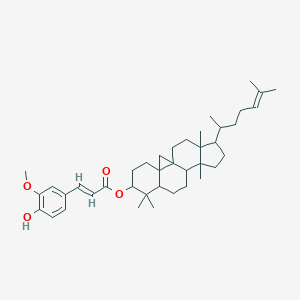

Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3/b17-13+/t27-,29-,32+,33+,34+,37-,38+,39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODTZLFLDFKIQH-FSVGXZBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11042-64-1, 21238-33-5 | |

| Record name | Gamma oryzanol [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011042641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oryzanol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021238335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3β)-9,19-cyclolanost-24-en-3-yl 4-hydroxy-3-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | γ-Oryzanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORYZANOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PQR2YON9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Isomeric Characterization of Gamma Oryzanol

Elucidation of Major and Minor Ferulate Ester Components

Gamma-oryzanol is composed of at least ten distinct steryl ferulates. mdpi.com The primary components, constituting over 80% of the mixture, are cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate. wikipedia.orgfigshare.com

Cycloartenyl ferulate is consistently identified as one of the major constituents of this compound. d-nb.inforesearchgate.netacs.org Its concentration, along with other components, can vary depending on the rice variety and environmental factors. acs.org For instance, in some analyses of Japanese rice, cycloartenyl ferulate was found to be the most abundant component. nih.gov Other related minor derivatives that have been identified include cycloartanyl ferulate. figshare.comacs.org

Table 1: Key Research Findings on Cycloartenyl Ferulate in this compound

| Finding | Source |

| Identified as a major component of this compound. | d-nb.inforesearchgate.netacs.org |

| Its relative abundance can vary, sometimes being the most prevalent component. | nih.gov |

| A related minor derivative is cycloartanyl ferulate. | figshare.comacs.org |

24-Methylenecycloartanyl ferulate is another principal component of this compound, often found in high concentrations. d-nb.inforesearchgate.netmdpi.com In many studies, it is the most abundant or second most abundant ferulate ester. d-nb.infoacs.org Research has also identified potential isomers of 24-methylenecycloartanyl ferulate, such as cyclobranyl ferulate and cyclosadyl ferulate. mdpi.comtandfonline.com

Table 2: Key Research Findings on 24-Methylenecycloartanyl Ferulate in this compound

| Finding | Source |

| Consistently identified as a major component of this compound. | d-nb.inforesearchgate.netmdpi.com |

| Often one of the most abundant components in the mixture. | d-nb.infoacs.org |

| Potential isomers include cyclobranyl ferulate and cyclosadyl ferulate. | mdpi.comtandfonline.com |

Campesteryl ferulate is a significant component of the this compound mixture. d-nb.inforesearchgate.netacs.org While generally considered a major component, its proportion can be less than that of cycloartenyl and 24-methylenecycloartanyl ferulates. acs.orgacs.org Related derivatives identified in the mixture include campestanyl ferulate and Δ7-campestenyl ferulate. wikipedia.orgd-nb.infoacs.org

Table 3: Key Research Findings on Campesteryl Ferulate in this compound

| Finding | Source |

| A major ferulate ester in this compound. | d-nb.inforesearchgate.netacs.org |

| Typically present in lower proportions than cycloartenyl and 24-methylenecycloartanyl ferulates. | acs.orgacs.org |

| Related minor derivatives include campestanyl ferulate and Δ7-campestenyl ferulate. | wikipedia.orgd-nb.infoacs.org |

β-Sitosteryl ferulate is another of the four main components of this compound. mdpi.comnih.govwu.ac.th Its concentration is generally lower than the triterpene alcohol ferulates. d-nb.info Minor related derivatives that have been identified include sitostanyl ferulate and Δ7-sitostenyl ferulate. wikipedia.orgd-nb.infoacs.org

Table 4: Key Research Findings on β-Sitosteryl Ferulate in this compound

| Finding | Source |

| One of the four primary components of this compound. | mdpi.comnih.govwu.ac.th |

| Usually present in smaller amounts compared to cycloartenyl and 24-methylenecycloartanyl ferulates. | d-nb.info |

| Related minor derivatives include sitostanyl ferulate and Δ7-sitostenyl ferulate. | wikipedia.orgd-nb.infoacs.org |

Diversity of Sterols and Triterpene Alcohols in this compound Mixture

The diverse array of ferulate esters in this compound arises from the esterification of ferulic acid with a variety of sterols and triterpene alcohols. researchgate.nettaylorandfrancis.com The triterpene alcohols are primarily cycloartenol (B190886) and 24-methylenecycloartanol, which form the most abundant ferulates. acs.orgthescipub.com The sterol components include common phytosterols (B1254722) such as campesterol (B1663852) and β-sitosterol, as well as stigmasterol. wikipedia.orgthescipub.comchemicalbook.com

The specific composition of these sterols and triterpene alcohols can vary significantly, influenced by factors like the rice cultivar and the processing of the rice bran oil. acs.orgnih.gov

Table 5: Identified Sterols and Triterpene Alcohols in this compound

| Class | Compound |

| Triterpene Alcohols | Cycloartenol |

| 24-Methylenecycloartanol | |

| Cycloartanol | |

| Sterols | Campesterol |

| β-Sitosterol | |

| Stigmasterol | |

| Campestanol | |

| Sitostanol |

Biosynthesis and Genetic Regulation of Gamma Oryzanol in Plants

Current Understanding of Biosynthetic Pathways

The biosynthesis of gamma-oryzanol is a multi-step process that involves precursors from different metabolic pathways. The core structure comprises a phytosterol or a triterpene alcohol linked to ferulic acid via an ester bond. nih.gov

The synthesis of the phytosterol and triterpene alcohol moieties begins with the cyclization of squalene (B77637). nih.gov A series of enzymatic reactions catalyzed by enzymes such as squalene-2,3-epoxidase and cycloartenol (B190886) synthetase (CAS) leads to the production of cycloartenol, a key precursor. nih.gov This pathway provides the foundational sterol structures that will be esterified.

Ferulic acid is synthesized via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and proceeds through intermediates like cinnamic acid and p-coumaric acid.

The final step in the biosynthesis of this compound is the esterification of the synthesized phytosterols (B1254722) and triterpene alcohols with ferulic acid. Research indicates that the biosynthesis of this compound is developmentally regulated, particularly in the rice grain. The process is significantly activated after anthesis (flowering), with the highest levels of production and accumulation occurring during the milky and dough stages of grain development, which coincides with starch accumulation. nih.gov

Studies have also revealed differential accumulation of this compound components in various plant tissues. For instance, ferulate esters are the predominant forms in seed tissues, whereas caffeate esters of phytosterols are more dominant in non-seed tissues like leaves and sheaths. nih.gov

Identification of Key Enzymes and Genes Involved in Ferulic Acid Esterification

The esterification of ferulic acid to phytosterols is the definitive step in this compound synthesis. While the complete enzymatic machinery is still under investigation, several key enzymes and gene families are implicated.

Feruloyl Esterases (FAEs): These enzymes (E.C. 3.1.1.73) are known for their hydrolytic activity, breaking the ester bond between ferulic acid and other molecules. nih.govresearchgate.net However, these enzymes can also catalyze the reverse reaction—esterification—under specific conditions. nih.gov Microbial FAEs from organisms like Aspergillus oryzae have been shown to facilitate the production of ferulic acid from the degradation of oryzanol (B85318), highlighting their role in manipulating the crucial ester linkage. researchgate.net

Transferases: It is highly probable that specific acyltransferases are responsible for catalyzing the esterification reaction in vivo. These enzymes would transfer the feruloyl group from a donor molecule, such as feruloyl-CoA, to the hydroxyl group of a phytosterol or triterpene alcohol. The identification of the specific genes encoding these transferases in rice is an active area of research.

Genes related to Precursor Synthesis: Genes involved in the upstream pathways are also critical.

Squalene-2,3-epoxidase and Cycloartenol Synthetase (CAS): These are essential for producing the cycloartenol precursor of the sterol moiety. nih.gov

HMG-CoA Reductase: This enzyme is a key regulator in the synthesis of isoprenoids, the building blocks of phytosterols. While much research focuses on its inhibition by this compound, its role in providing the precursors is fundamental. patsnap.comnih.gov

Genetic Loci Associated with this compound Accumulation

Significant variation in this compound content exists between different rice cultivars, such as the japonica and indica types, which points to strong genetic control. tandfonline.com Researchers have employed Quantitative Trait Locus (QTL) mapping and Genome-Wide Association Studies (GWAS) to identify specific chromosomal regions and genes that regulate this compound levels.

A QTL analysis comparing japonica (Asominori, Sasanishiki) and indica (IR24, Habataki) rice varieties identified a total of eight QTLs associated with total this compound content in brown rice. tandfonline.com These loci are distributed across several chromosomes, and interestingly, alleles from both japonica and indica parents were found to contribute to higher this compound levels, suggesting that desirable traits can be accumulated from diverse genetic backgrounds. tandfonline.com

Another study identified a QTL named GS3.1 on chromosome 3, which primarily regulates grain size. nih.gov This locus encodes a MATE (multidrug and toxic compounds extrusion) transporter. Its function influences the metabolic distribution of p-coumaric acid, a precursor to ferulic acid, between the flavonoid and lignin (B12514952) biosynthetic pathways. nih.gov This indirectly affects the availability of ferulic acid for this compound synthesis.

A GWAS on Vietnamese rice varieties identified several marker loci and potential candidate genes associated with the composition of rice bran oil, which includes this compound. nih.govresearchgate.net

Table 1: Identified QTLs Associated with this compound Content in Rice

| QTL Name | Chromosome | Parental Line Contribution | Reference |

|---|---|---|---|

| qOZ1a | 1 | Sasanishiki/Habataki | tandfonline.com |

| qOZ1b | 1 | Sasanishiki/Habataki | tandfonline.com |

| qOZ1c | 1 | Asominori/IR24 | tandfonline.com |

| qOZ5a | 5 | Asominori/IR24 | tandfonline.com |

| qOZ5b | 5 | Sasanishiki/Habataki | tandfonline.com |

| qOZ7 | 7 | Sasanishiki/Habataki | tandfonline.com |

| qOZ9 | 9 | Asominori/IR24 | tandfonline.com |

| qOZ12 | 12 | Sasanishiki/Habataki | tandfonline.com |

| GS3.1 | 3 | Oryza glaberrima / Oryza sativa indica | nih.gov |

Environmental and Agronomic Factors Influencing Biosynthesis (e.g., Nitrogen Fertiliser Effects)

The accumulation of this compound is not solely determined by genetics; it is also highly susceptible to environmental conditions and farming practices. researchgate.net In fact, some research suggests that the growing environment can have a more significant impact on this compound levels than the specific rice genotype. researchgate.net

Nitrogen Fertiliser: The effect of nitrogen application on this compound content is complex and appears to be highly dependent on the rice genotype.

One study found that for the black rice genotype SCU212, applying nitrogen decreased the grain's this compound content. However, in genotype SCU254, nitrogen application had no significant effect. mdpi.com

Conversely, a study on new japonica rice varieties found that this compound content in the rice bran oil increased as nitrogen fertilizer levels were raised from a low to a medium/high rate. arccjournals.com

Another report indicated that the highest concentrations of this compound were observed under conditions of nitrogen starvation. mdpi.com

UV-B Radiation: Exposure to UV-B radiation has also been shown to influence this compound levels. In a controlled study, the this compound concentrations in rice grains were approximately 20% higher in plants grown without UV-B radiation compared to those exposed to it. mdpi.com

Growing Location and Season: The natural variability in this compound content has been shown to be influenced by different growing sites and seasons, further underscoring the significant role of environmental factors. nih.gov

Table 2: Influence of Agronomic and Environmental Factors on this compound Content

| Factor | Observed Effect | Condition/Genotype | Reference |

|---|---|---|---|

| Nitrogen Fertiliser | Decrease | Black rice genotype SCU212 | mdpi.com |

| Increase | Japonica rice varieties Ja23 and Ja35 | arccjournals.com | |

| No significant effect | Black rice genotype SCU254 | mdpi.com | |

| UV-B Radiation | Decrease | Compared to no UV-B exposure | mdpi.com |

| Growing Environment | High variability | Different cultivars, sites, and seasons | researchgate.netnih.gov |

Advanced Extraction and Purification Methodologies for Research Applications

Supercritical Fluid Extraction (SFE) Techniques

Supercritical Fluid Extraction (SFE) is a green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. researchgate.netnih.gov Due to its non-toxic and non-flammable nature, SFE is an ideal method for applications in the food and pharmaceutical industries. nih.gov The technique leverages the unique properties of fluids at temperatures and pressures above their critical point, where they exhibit liquid-like density and gas-like viscosity and diffusivity. This allows for efficient penetration into the sample matrix and effective dissolution of target compounds.

Research has demonstrated that SFE is a highly promising technology for obtaining extracts rich in γ-oryzanol from rice bran. researchgate.net The solubility and yield of γ-oryzanol are highly dependent on the operational parameters of pressure and temperature. Studies have shown that the solubility of γ-oryzanol in supercritical CO₂ can range from 0.13 to 1.57 g/kg of CO₂, with a crossover pressure observed at 300 bar, where the effect of temperature on solubility inverts. researchgate.net

Optimization studies have been conducted to determine the ideal conditions for maximizing γ-oryzanol yield. One study identified optimal conditions at a pressure of 500 bar and a temperature of 62°C, which resulted in a 17.3% mass yield of extract containing 36.6 mg of γ-oryzanol per gram of extract. researchgate.net Another investigation found that operating at 50°C and approximately 680 bar (68,901 kPa) for 25 minutes could yield 5.39 mg of γ-oryzanol per gram of rice bran, a yield nearly four times higher than that achieved with conventional solvent extraction. nih.gov Furthermore, by collecting the extract after 15-20 minutes under these optimized conditions, a high concentration of γ-oryzanol (50-80%) in the extract can be achieved. nih.gov

Interactive Table 1: Supercritical Fluid Extraction (SFE) Parameters for Gamma-Oryzanol

| Pressure (bar) | Temperature (°C) | Yield of γ-Oryzanol (mg/g of rice bran) | Concentration of γ-Oryzanol in Extract | Reference |

|---|---|---|---|---|

| 680 | 50 | 5.39 | 50-80% | nih.gov |

| 500 | 62 | 6.30 | 36.6 mg/g | researchgate.net |

| 500 | 80 | - | 22.72 mg/g | researchgate.net |

| 400 | 60 | - | 1.55% (in oil) | researchgate.net |

| 200 | 80 | - | 8.94 mg/g | researchgate.net |

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is an automated technique that employs common solvents at elevated temperatures and pressures to enhance extraction efficiency. researchgate.net The high pressure maintains the solvent in a liquid state above its normal boiling point, while the high temperature accelerates the extraction kinetics by increasing solvent diffusivity and analyte solubility. This method significantly reduces extraction times and solvent consumption compared to traditional methods like Soxhlet extraction. kemolab.hr

While ASE is recognized as an established and effective pretreatment method for the isolation of various phytochemicals from complex matrices, detailed research findings specifically optimizing ASE parameters for this compound extraction from rice bran are not extensively documented in the available literature. nih.gov However, the principles of the technique—utilizing solvents like ethanol (B145695) or hexane-isopropanol mixtures under programmed conditions of high temperature (e.g., 40-200°C) and pressure (e.g., 1500 psi)—are applicable. scielo.br For natural product extraction, ASE is generally completed within 20 minutes, offering a rapid alternative for sample preparation. researchgate.net

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, which accelerates the release of target compounds from the matrix into the solvent. The primary advantages of MAE include reduced extraction time, lower solvent consumption, and potentially higher extraction yields compared to conventional methods.

The choice of solvent is a critical parameter in MAE. Studies comparing petroleum ether, hexane, and methanol (B129727) found that methanol was the most effective solvent for extracting γ-oryzanol. Microwave treatment significantly enhances the extraction capability of methanol. Research has shown that MAE with methanol can yield a γ-oryzanol concentration of 85.0 ppm, which is higher than that from ultrasonication (82.0 ppm) and conventional extraction (73.5 ppm). nih.gov

Further optimization has revealed that a combination of 80% methanolic concentration and a 55-minute digestion time under microwave treatment can yield the highest concentration of γ-oryzanol, reaching 105 ppm. nih.gov Another study utilizing an ionic liquid ([Bmim]BF₄) as the solvent in an MAE process reported optimal conditions as a 0.7 M [Bmim]BF₄ concentration, a liquid/solid ratio of 15 mL/g, an extraction time of 10 minutes, and 30% microwave power, which resulted in a γ-oryzanol yield of 0.41 mg/g.

Interactive Table 2: Comparative Yields of this compound with Microwave-Assisted Extraction (MAE)

| Solvent | Extraction Method | Time (min) | Yield (ppm) | Reference |

|---|---|---|---|---|

| Methanol | Conventional | - | 73.5 | nih.gov |

| Methanol | Ultrasonication | - | 82.0 | nih.gov |

| Methanol | MAE | - | 85.0 | nih.gov |

| 80% Methanol | MAE | 55 | 105 | nih.gov |

| [Bmim]BF₄ (0.7M) | MAE | 10 | 410 (0.41 mg/g) |

Hydrostatic Countercurrent Chromatography (CCC)

Hydrostatic Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid stationary phase, thereby preventing the irreversible adsorption of the sample onto a support matrix. This method is particularly effective for the separation and purification of natural products.

For the purification of γ-oryzanol, a preparative hydrostatic CCC method has been successfully employed for its one-step isolation directly from crude rice bran oil. ijbbb.org This process utilizes a non-aqueous biphasic solvent system, a key innovation for separating lipophilic compounds. A study found that a solvent system composed of heptane-acetonitrile-butanol in a volumetric ratio of 1.8:1.4:0.7 was highly effective. ijbbb.org

Operating in a dual mode—pumping the lower phase in descending mode followed by the upper phase in ascending mode—allows for the efficient separation of γ-oryzanol from other components in the crude oil. ijbbb.org This advanced chromatographic technique has proven capable of yielding a high-purity γ-oryzanol fraction of approximately 97% in a single step, demonstrating its significant potential for large-scale isolation. ijbbb.org Furthermore, the method also allows for the clear separation of a polar γ-oryzanol fraction, consisting of hydroxylated triterpene alcohol ferulates. ijbbb.org

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the purification and concentration of analytes from complex mixtures. It operates on the principle of affinity between a solid phase (sorbent) and the analyte. For γ-oryzanol, SPE provides a simple, rapid, and cost-effective method for purification, particularly when coupled with subsequent analytical techniques like UHPLC–MS/MS.

A common SPE protocol for γ-oryzanol involves the use of silica (B1680970) as the sorbent material. nih.gov Silica, being highly polar, effectively retains acidic analytes and allows for the separation of γ-oryzanol from less polar matrix components like triglycerides and other lipids. The protocol typically involves the following steps:

Conditioning: The silica cartridge is conditioned, often with n-hexane. nih.gov

Loading: The sample extract is loaded onto the conditioned cartridge.

Washing: Impurities, such as triglycerides and other lipid substances, are washed from the column using a non-polar solvent.

Elution: The retained γ-oryzanol components are then eluted from the silica sorbent using a more polar solvent, such as ethyl acetate. nih.gov

This procedure can purify the analytes in approximately 30 minutes without requiring complex steps. nih.gov Research has demonstrated excellent extraction recoveries, ranging from 86.93% to 108.75%, with high precision. nih.gov This makes SPE a robust and efficient method for routine analysis and quality evaluation of γ-oryzanol in various products.

Crystallization-Based Purification Strategies

Crystallization is a fundamental purification technique used to obtain high-purity solid compounds from a solution. For γ-oryzanol, crystallization strategies are employed to isolate it from crude extracts or oil soapstock, often yielding a fine white to pale yellow crystalline product.

The process typically begins with the extraction of crude rice bran oil, followed by the removal of impurities like waxes and gums. Crystallization is then induced by using a specific solvent system and controlling the temperature. One effective approach involves a two-step crystallization process under cold conditions using solvent mixtures.

Studies have compared different solvent systems, such as methanol:acetone (B3395972) and ethanol:acetone. The best results were obtained from a cold-pressed extract that was subsequently purified using an ethanol:acetone crystallization system. This method yielded 12.31% γ-oryzanol crystals with a remarkable purity of 94.71%.

Another process for preparing oryzanol (B85318) from the enriched saponifiable fraction of rice bran oil soapstock involves several stages:

Leaching: The saponified and dehydrated soapstock is leached to obtain an oryzanol-enriched unsaponified fraction.

Dissolving: This fraction is dissolved in a mixture of organic solvents, such as acetone and methanol, at reflux temperature.

Impurity Precipitation: The solution is gradually cooled to room temperature (25-30°C) to allow for the precipitation of mucilaginous impurities.

Crystallization: The clarified supernatant is then cooled further to a temperature range of 5-10°C and held for 10-16 hours to allow the oryzanol to crystallize.

Separation: The resulting crystals are separated and desolvated to obtain the final product.

This single-pot process is a simple and effective method for achieving high-purity oryzanol.

Chromatographic and Spectroscopic Analysis of Gamma Oryzanol

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone technique for the analysis of gamma-oryzanol, offering robust and reliable methods for both qualitative and quantitative assessments. thaiscience.infowu.ac.th Its versatility allows for the separation of the various steryl and triterpenyl ferulates that constitute the this compound mixture.

Reverse-Phase HPLC for Component Separation and Quantification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed method for the separation and quantification of this compound components. wu.ac.thnih.gov This technique utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase. mdpi.com The separation is based on the differential partitioning of the individual ferulates between the stationary and mobile phases, with more non-polar components exhibiting longer retention times.

Several studies have demonstrated the successful use of RP-HPLC to separate and quantify the major components of this compound. For instance, a validated RP-HPLC method was developed for the determination of four major γ-oryzanol components in cold-pressed rice bran oil, identifying them as cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate. thaiscience.info Another study successfully used RP-HPLC to separate ten individual components of this compound from rice bran oil. nih.gov

The choice of mobile phase is critical for achieving optimal separation. A common mobile phase composition for this compound analysis is a mixture of acetonitrile, methanol (B129727), and isopropanol. mdpi.com The flow rate and column temperature are also important parameters that are optimized to enhance resolution and reduce analysis time. For example, one method utilized a Sunfire C18 column maintained at 40 °C with an isocratic mobile phase of acetonitrile/methanol/isopropanol (50:45:5 by volume) at a flow rate of 1.0 mL/min. mdpi.com

The quantification of individual components is typically achieved by creating a calibration curve using standard solutions of known concentrations. thaiscience.infomdpi.com The linearity of the method is evaluated over a specific concentration range to ensure accuracy. mdpi.com The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. thaiscience.infomdpi.com

Table 1: Key Parameters in RP-HPLC Analysis of this compound

| Parameter | Example Condition | Reference |

|---|---|---|

| Column | Sunfire C18 (4.6 mm × 250 mm, 5.0 μm) | mdpi.com |

| Mobile Phase | Acetonitrile/Methanol/Isopropanol (50:45:5 by volume) | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Column Temperature | 40 °C | mdpi.com |

| Detection Wavelength | 320 nm | mdpi.com |

Coupling with Diode Array Detection (DAD) and UV-Vis Detectors

To identify and quantify the separated components of this compound, HPLC systems are commonly coupled with diode array detectors (DAD) or UV-Vis detectors. researchgate.netkmitl.ac.th These detectors measure the absorbance of the eluting compounds at specific wavelengths. This compound components exhibit a characteristic maximum absorption at approximately 325-330 nm, which is utilized for their detection and quantification. thaiscience.infocabidigitallibrary.orgresearchgate.net

A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV-Vis spectrum of each eluting peak. mdpi.com This provides valuable information for peak identification and purity assessment. The spectral data can be compared with that of known standards or with library spectra to confirm the identity of the components. For instance, the specificity of an HPLC method can be evaluated by comparing the UV-absorption spectra of the peaks for cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate with their respective standards. thaiscience.info

UV-Vis detectors, while simpler than DAD, are also effective for the quantification of this compound when set to a specific wavelength, typically around 325 nm. wu.ac.th However, DAD provides more comprehensive data, aiding in the differentiation of closely eluting or co-eluting compounds. Studies have shown that RP-HPLC with a DAD detector can effectively separate and quantify the major this compound compounds. kmitl.ac.thtci-thaijo.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) has become an indispensable tool for the structural elucidation and sensitive quantification of this compound components. researchgate.netcabidigitallibrary.org When coupled with liquid chromatography, it provides a powerful analytical platform capable of identifying and quantifying a wide range of ferulates, even at trace levels. mdpi.comacs.org

Ultra-High Performance Liquid Chromatography–Mass Spectrometry (UHPLC–MS/MS)

Ultra-high performance liquid chromatography–mass spectrometry (UHPLC–MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of this compound. mdpi.com The use of smaller particle size columns in UHPLC leads to higher chromatographic efficiency and shorter analysis times compared to conventional HPLC. researchgate.net

This technique has been successfully applied for the simultaneous quantification of major this compound components in various agricultural products. mdpi.comresearchgate.net A study established a rapid and cost-effective method using silica (B1680970) solid-phase extraction (SPE) coupled with UHPLC–MS/MS for the quantification of cycloartenyl ferulate (CF) and 24-methylene cycloartanyl ferulate (24-CF) in cereal products. mdpi.comresearchgate.net This method demonstrated excellent sensitivity with limits of quantification (LOQ) of 1.0 μg kg⁻¹ for both CF and 24-CF. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI−MS) in Positive and Negative Ion Modes

Electrospray ionization (ESI) is a soft ionization technique commonly used in the MS analysis of this compound. researchgate.netacs.org It allows for the ionization of the ferulate molecules with minimal fragmentation, preserving the molecular ion information which is crucial for identification. ESI-MS can be operated in both positive and negative ion modes. researchgate.netacs.org

In a study analyzing vitamin E and this compound components in rice bran and germ, ESI-MS in both positive and negative ion modes was used for identification. acs.org In positive ion mode, protonated molecular ions [M+H]⁺ are typically observed, while in negative ion mode, deprotonated molecular ions [M-H]⁻ are formed. acs.org The ability to detect both types of ions enhances the confidence in compound identification, especially for components present at low concentrations. acs.org

High-Resolution Quadrupole Time-of-Flight Mass-Spectrometric Detection (HR-Q-TOF-MS)

High-resolution quadrupole time-of-flight mass spectrometry (HR-Q-TOF-MS) provides highly accurate mass measurements, which is invaluable for the unambiguous identification of this compound components and the elucidation of their elemental composition. researchgate.netmdpi.com This technique has been utilized to identify and quantify this compound in various matrices. mdpi.com

The high mass accuracy of HR-Q-TOF-MS allows for the differentiation between isobaric compounds, which have the same nominal mass but different elemental compositions. This is particularly important in the complex mixture of this compound, where several isomers may be present. The combination of UHPLC with HR-Q-TOF-MS offers a powerful platform for comprehensive profiling of this compound in different rice varieties and other sources. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of the individual components within the this compound mixture. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide critical information about the molecular framework of these compounds. scribd.comresearchgate.net

In ¹H-NMR analysis of this compound, specific signals can be assigned to different parts of the molecule. A characteristic signal for the methoxy (B1213986) group (-OCH₃) of the ferulate moiety appears around 3.9 ppm. nih.govresearchgate.net This distinct peak is often used for the rapid quantification of total this compound content in refined rice bran oil, as its intensity correlates directly with the concentration. nih.govresearchgate.net Other key signals include those from the aromatic protons of the ferulic acid backbone and the vinyl protons of the propenoate side chain. The complex multiplet signals in the upfield region of the spectrum correspond to the intricate proton environment of the sterol or triterpene alcohol core.

¹³C-NMR spectroscopy complements the proton data by providing a map of the carbon skeleton. Together with two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), researchers can precisely assign each proton and carbon atom, confirming the identity of known components and elucidating the structure of new or unexpected ones. scribd.com For instance, NMR has been instrumental in identifying and characterizing novel this compound species such as cyclobranyl ferulate and cyclosadyl ferulate in rice bran oil. tandfonline.comresearchgate.netnih.gov

| Proton Assignment | Cycloartenyl Ferulate (ppm) | Campesteryl Ferulate (ppm) | β-Sitosteryl Ferulate (ppm) |

|---|---|---|---|

| -OCH₃ (Methoxy) | ~3.91 | ~3.90 | ~3.90 |

| H-7' (Aromatic) | ~7.16 | ~7.15 | ~7.15 |

| H-α (Vinyl) | ~7.63 | ~7.62 | ~7.62 |

| H-β (Vinyl) | ~6.34 | ~6.33 | ~6.33 |

| H-3 (Sterol) | ~4.75 | ~4.70 | ~4.70 |

UV-Vis Spectroscopy and Chemometrics Integration

UV-Vis spectroscopy is a widely used method for the quantitative analysis of total this compound content. researchgate.net This is due to the strong ultraviolet absorbance of the ferulic acid moiety, which exhibits a characteristic maximum absorption (λmax) at approximately 325-327 nm. researchgate.netwu.ac.thresearchgate.net While direct spectrophotometry is fast and simple, its accuracy can be limited by interference from other compounds in the oil matrix. researchgate.net

To overcome these limitations and extract more detailed information, UV-Vis spectroscopy is often integrated with chemometric methods. wu.ac.thwu.ac.th Chemometrics uses multivariate statistical analysis to interpret complex spectral data, enabling the simultaneous quantification of multiple components even with overlapping signals. wu.ac.th This approach has proven to be a practical, rapid, and cost-effective alternative to traditional chromatographic methods. wu.ac.thwu.ac.th

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to analyze and visualize the structure within complex spectral datasets. wu.ac.thugm.ac.id When applied to the UV-Vis spectra of multiple rice bran oil samples, PCA can reduce the high dimensionality of the data into a few principal components (PCs) that describe the maximum variance. wu.ac.th

By plotting the scores of the first few PCs (e.g., PC1 vs. PC2), it is possible to observe clustering or differentiation among samples. wu.ac.th This has been successfully used to distinguish between different types of rice (e.g., white, red, and black) based on their spectral profiles, which are influenced by their this compound content and other compounds. wu.ac.thwu.ac.th For instance, white rice typically shows a characteristic absorption at 325 nm, whereas pigmented rice varieties may have a maximum absorbance at different wavelengths due to interfering compounds. wu.ac.th PCA can also be used to improve sample grouping by the concentration of this compound, especially after spectral data is pretreated to remove noise. researchgate.netnih.gov

Partial Least Squares (PLS) regression is a supervised chemometric technique used to build quantitative models that correlate spectral data with known concentrations of an analyte, such as this compound, determined by a reference method like HPLC. wu.ac.thugm.ac.id PLS is particularly effective for handling the overlapping spectral signals found in complex mixtures. wu.ac.th

Researchers have successfully developed PLS models based on UV-Vis spectra (typically in the 200-400 nm range) to rapidly predict the concentrations of the four major this compound components: cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate. wu.ac.thwu.ac.th For white rice samples, these models have demonstrated high reliability, with coefficients of determination (R²) for calibration, cross-validation, and prediction often exceeding 0.9. wu.ac.thwu.ac.th However, the performance can be lower for pigmented rice varieties due to significant spectral interference from anthocyanins and other colored compounds. wu.ac.th

| Parameter | Cycloartenyl Ferulate | 24-Methylene-cycloartanyl Ferulate | Campesteryl Ferulate | β-Sitosteryl Ferulate |

|---|---|---|---|---|

| R² (Calibration) | >0.9 | >0.9 | >0.9 | >0.9 |

| R² (Cross-validation) | >0.9 | >0.9 | >0.9 | >0.9 |

| R² (Prediction) | >0.9 | >0.9 | >0.9 | >0.9 |

Near-Infrared Spectroscopy (NIRS) for Non-Destructive Analysis

Near-Infrared Spectroscopy (NIRS) is a rapid and non-destructive analytical technique that has been successfully applied to the quantitative analysis of this compound. tci-thaijo.org Its key advantages include speed, ease of use, and minimal to no sample preparation, making it suitable for online process control in industrial settings. tci-thaijo.org

NIRS has been used to determine the this compound content directly in materials such as germinated brown rice and rice bran oil. tci-thaijo.orgworldscientific.com By developing a calibration model using PLS regression, the NIRS system can predict the this compound concentration from the near-infrared spectrum (typically 800-2500 nm). worldscientific.com Studies have demonstrated high accuracy for these models, with one report showing a ratio of performance to deviation (RPD) of 5.93, indicating excellent predictive capability for analyzing this compound in commercial rice bran oils. tci-thaijo.org The models often achieve a high coefficient of determination (R² > 0.9), confirming a strong correlation between the NIRS predicted values and the reference values obtained through chemical analysis. wu.ac.thworldscientific.com

Raman Spectroscopy for Quantitative and Qualitative Analysis

Raman spectroscopy is another vibrational spectroscopy technique that provides detailed chemical information and serves as a rapid, non-destructive tool for analyzing this compound in rice bran oil. researchgate.netnih.govnih.gov This method can be used for both qualitative identification and quantitative measurement. nih.govnih.gov

The Raman spectrum of this compound exhibits characteristic peaks corresponding to the vibrations of its molecular structure. Key bands associated with the ferulate moiety, such as the C=C stretching of the vinyl group and various aromatic ring vibrations, are clearly identifiable. nih.gov This allows for the specific detection of this compound within the complex oil matrix. Quantitative analysis is achieved by building a PLS regression model that correlates the Raman spectral data with concentrations determined by a reference method. researchgate.netnih.gov

To enhance the accuracy and robustness of quantitative models based on Raman spectroscopy, advanced data pretreatment methods are often employed. Orthogonal Signal Correction (OSC) is a powerful filtering technique used to remove systematic variation from the spectral data that is not correlated (i.e., orthogonal) to the analyte concentration. researchgate.netnih.gov This process effectively filters out irrelevant information and noise from the sample matrix, such as fluorescence or scattering effects from the oil itself.

By applying OSC to the Raman spectra before developing a PLS model, the predictive performance can be significantly improved. researchgate.netnih.gov Research has shown that an OSC-PLS model for quantifying this compound in rice bran oil demonstrated high accuracy, with a Pearson correlation coefficient (R²) of 0.9827 and a low root mean square error of prediction (RMSEP). researchgate.netnih.gov The use of OSC also leads to better sample grouping in PCA plots, more clearly delineating samples by their this compound concentration. researchgate.netnih.gov

Molecular Mechanisms of Action in Cellular and Animal Models in Vitro and Non Human Studies

Antioxidant Mechanisms

Gamma-oryzanol (γ-oryzanol), a mixture of ferulic acid esters of sterols and triterpene alcohols found in rice bran oil, demonstrates a wide range of biological activities, with its antioxidant properties being particularly notable. nih.govnih.gov The compound's ability to counteract oxidative stress is attributed to a complex network of interactions at the cellular and molecular levels. mdpi.com These mechanisms involve direct scavenging of reactive oxygen species (ROS) and the activation of endogenous antioxidant defense systems. nih.govnih.gov

In vitro studies have consistently demonstrated this compound's capacity as a potent free radical scavenger. nih.govresearchgate.net Its effectiveness has been evaluated against various reactive species. The primary constituents of this compound, including cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate, all exhibit scavenging activity against the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) radical. researchgate.net The activity is largely attributed to the phenolic hydroxyl group on the ferulic acid moiety of these molecules. researchgate.net

Research has elucidated the molecular mechanisms behind this scavenging ability, showing its action against hydroxyl radicals (OH•) and superoxide (B77818) anion radicals (O2•−). nih.govnih.gov Furthermore, this compound effectively prevents lipid peroxidation initiated by the azo compound 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) (AMVN). nih.govoryzanol.in This demonstrates its role in protecting lipidic raw materials and cellular membranes from oxidative damage. nih.govoryzanol.in

Table 1: Free Radical Scavenging Activity of this compound

| Radical/Process | Observed Effect of this compound | Source |

|---|---|---|

| DPPH• (1,1-diphenyl-2-picrylhydrazyl radical) | All four major constituents demonstrate scavenging activity. | researchgate.net |

| OH• (Hydroxyl radical) | Demonstrated scavenging activity in in vitro models. | nih.gov |

| O2•− (Superoxide anion radical) | Demonstrated scavenging activity in in vitro models. | nih.gov |

| AMVN-triggered lipoperoxidation | Effectively prevents lipid peroxidation. | nih.govoryzanol.in |

Beyond direct scavenging, this compound exerts its antioxidant effects by modulating key intracellular signaling pathways, most notably the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. nih.govnih.gov This pathway is a central regulator of cellular defense against oxidative stress. nih.gov

Under basal conditions, Nrf2 is held in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by antioxidants like this compound, Nrf2 is released from Keap1 and translocates into the nucleus. nih.govresearchgate.net Studies using human embryonic kidney (HEK-293) cells have shown that treatment with this compound induces the nuclear translocation of Nrf2. nih.govresearchgate.netresearchgate.net This translocation is a critical step for initiating the transcription of a battery of protective genes. nih.gov

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. nih.gov Research has confirmed that this compound treatment leads to the upregulation of several Nrf2-dependent defensive genes. nih.govresearchgate.net In HEK-293 cells, this compound was found to increase both the mRNA and protein levels of NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione (B108866) synthetase (GSS). nih.govnih.govresearchgate.net This induction occurs both under normal conditions and in response to oxidative insults like hydrogen peroxide (H₂O₂). nih.govresearchgate.net

The activation of the Nrf2 pathway by this compound culminates in the enhanced expression and activity of crucial antioxidant enzymes. nih.govnih.gov These enzymes constitute the first line of cellular defense against ROS. nih.gov Studies have reported that pretreatment with this compound enhances the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPX). nih.govresearchgate.net SOD catalyzes the conversion of superoxide radicals into hydrogen peroxide, which is then neutralized to water by catalase (CAT) or GPX. mdpi.comnih.gov In stressed rat liver models, a this compound rich fraction was shown to significantly up-regulate the mRNA levels of SOD1, CAT, and GPX, highlighting its protective properties. nih.gov

Table 2: Effect of this compound on the Nrf2 Pathway and Antioxidant Enzymes

| Component | Effect of this compound | Model System | Source |

|---|---|---|---|

| Nrf2 | Induces nuclear translocation. | Human Embryonic Kidney (HEK-293) cells | nih.govresearchgate.net |

| NQO1 | Upregulates mRNA and protein levels. | HEK-293 cells | nih.govnih.gov |

| HO-1 | Upregulates mRNA and protein levels. | HEK-293 cells | nih.govnih.gov |

| GSS | Upregulates protein levels. | HEK-293 cells | nih.gov |

| Superoxide Dismutase (SOD) | Enhances activity and upregulates mRNA expression. | HEK-293 cells, Rat liver | nih.govnih.gov |

| Catalase (CAT) | Upregulates mRNA expression. | Rat liver | nih.gov |

| Glutathione Peroxidase (GPX) | Enhances activity and upregulates mRNA expression. | HEK-293 cells, Rat liver | nih.govnih.gov |

The antioxidant activity of this compound is further evidenced by its ability to modulate key biomarkers of oxidative stress, such as malondialdehyde (MDA) and glutathione (GSH). mdpi.com MDA is a product of lipid peroxidation and serves as a common marker for oxidative damage, while GSH is a critical non-enzymatic antioxidant. nih.govnih.gov

An inverse relationship typically exists between MDA and GSH levels; high levels of oxidative stress lead to increased MDA and depleted GSH. nih.govej-biomed.org Research in animal models has shown that this compound can abrogate the deleterious effects of MDA. mdpi.com For instance, in a study involving rotenone-induced stress, a significant increase in antioxidant enzymes was linked to the abrogation of harmful MDA produced by the toxin. mdpi.com This indicates that this compound helps to prevent lipid peroxidation, thereby lowering MDA levels and preserving cellular integrity. mdpi.com While direct measurements of this compound's effect on GSH levels in these specific contexts are part of a broader antioxidant response, the upregulation of glutathione synthetase (GSS) and glutathione peroxidase (GPX) strongly suggests a supportive role in maintaining the glutathione system. nih.govresearchgate.net

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Metabolic Modulation Mechanisms (In Vitro and Non-Human Models)

This compound, a mixture of ferulic acid esters derived from rice bran oil, has demonstrated significant effects on metabolic processes in various non-human and in vitro models. nih.govnih.gov Its actions are multifaceted, influencing lipid and glucose metabolism through several distinct pathways.

In animal models, this compound has been shown to exert lipid-lowering effects. nih.govnih.gov Studies in mice indicate that higher concentrations of intact this compound and its metabolites, such as ferulic acid, in plasma and organs correlate with lower levels of plasma lipids. nih.govresearchgate.net

One of the primary mechanisms behind this effect is the suppression of hepatic lipogenesis, the process of synthesizing fatty acids in the liver. mdpi.com this compound achieves this by downregulating the expression of key lipogenic genes. Research has shown that it can decrease the expression of Liver X Receptor α (LXRα), Fatty Acid Synthase (FAS), and Stearoyl-Coenzyme A Desaturase-1 (SCD-1), all of which are critical for the production of triglycerides. nih.gov Furthermore, this compound has been reported to downregulate hepatic fatty acid receptors like CD36 and sterol regulatory element-binding proteins SREBP1/2. nih.gov

Table 1: Effects of this compound on Lipid Metabolism Pathways

| Mechanism | Key Findings | Model System | References |

|---|---|---|---|

| Hepatic Lipogenesis Suppression | Downregulation of lipogenic genes including LXRα, FAS, and SCD-1. | In Vitro / Animal Models | mdpi.comnih.gov |

| Fecal Lipid Excretion | Increased excretion of fecal lipids has been reported in some animal studies. | Animal Models | mdpi.com |

| Lipid-Lowering Effects | Accumulation of intact this compound in plasma and organs is linked to lower plasma lipid levels. | Mice | nih.govresearchgate.net |

This compound has been observed to positively influence glucose homeostasis and insulin (B600854) sensitivity in cellular and animal models. oryzanol.in In vitro studies using 3T3-L1 preadipocytes have shown that this compound stimulates their differentiation into mature adipocytes. nih.govnih.govsemanticscholar.org This process is accompanied by an increased expression of key adipogenic transcription factors, namely Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govnih.govresearchgate.net The activation of PPAR-γ is a known mechanism for improving insulin sensitivity. nih.gov

A significant finding is that this compound enhances glucose uptake in insulin-resistant cells. nih.govsemanticscholar.org This is achieved by promoting the translocation of Glucose Transporter Type 4 (GLUT4), the primary insulin-responsive glucose transporter, from intracellular vesicles to the cell surface. nih.govsemanticscholar.org This increased presence of GLUT4 on the cell membrane facilitates greater uptake of glucose from the bloodstream into cells.

Furthermore, this compound may improve insulin signaling by increasing the production of adiponectin, a hormone that enhances insulin sensitivity. mdpi.comoryzanol.in Increased adiponectin can activate 5'-AMP-activated protein kinase (AMPK) in the liver, which in turn can lead to reduced glucose production (gluconeogenesis) and increased fatty acid oxidation. mdpi.comnih.gov

Table 2: Effects of this compound on Glucose Metabolism and Insulin Sensitivity

| Mechanism | Key Findings | Model System | References |

|---|---|---|---|

| Adipocyte Differentiation | Stimulates differentiation of 3T3-L1 preadipocytes; increases expression of PPAR-γ and C/EBPα. | 3T3-L1 cells | nih.govnih.govsemanticscholar.orgresearchgate.net |

| Glucose Uptake | Significantly increases glucose uptake in insulin-resistant cells. | In Vitro | nih.govsemanticscholar.org |

| GLUT4 Translocation | Promotes the movement of GLUT4 to the cell surface. | In Vitro | nih.govsemanticscholar.org |

| Adiponectin and AMPK | May increase adiponectin levels, leading to AMPK activation in the liver. | Animal Models | mdpi.comnih.gov |

A specific molecular target of this compound in lipid metabolism is Stearoyl-Coenzyme A Desaturase-1 (SCD1). nih.gov SCD1 is a critical enzyme in fatty acid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids, which are primary components of triglycerides. nih.govnih.gov The activity of SCD1 is a key regulatory point in lipogenesis. nih.gov

Cellular Signaling Pathway Interactions (In Vitro Studies)

This compound's effects on cellular metabolism are mediated through its interaction with key signaling pathways that regulate cellular growth, proliferation, and metabolic processes.

In vitro evidence suggests that this compound can modulate the Protein Kinase A (PKA) signaling pathway. Specifically, it has been reported that this compound enhances glucose-stimulated insulin secretion through the activation of the cyclic AMP (cAMP)/PKA pathway. researchgate.net The PKA pathway is a crucial signaling cascade involved in numerous cellular processes, and its activation by cAMP is a key step in many hormonal responses.

A significant body of in vitro research has focused on the interaction between this compound and the mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) signaling pathway. nih.govnih.govsemanticscholar.orgresearchgate.net mTORC1 is a central regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients and growth factors. nih.govnih.gov

Studies have consistently shown that this compound treatment increases the kinase activity of mTORC1. nih.govnih.govsemanticscholar.org This is evidenced by the increased phosphorylation of one of its major downstream targets, the 70-kDa ribosomal S6 kinase 1 (S6K1). nih.govnih.gov The pro-adipogenic effects of this compound are dependent on this activation, as the mTORC1 inhibitor rapamycin blocks the this compound-induced differentiation of adipocytes. nih.govnih.gov It is proposed that the upregulation of the key adipogenic transcription factors PPAR-γ and C/EBPα by this compound may be mediated through its activation of the mTORC1 pathway. nih.govresearchgate.net

Table 3: Cellular Signaling Pathway Interactions of this compound

| Pathway | Effect of this compound | Key Downstream Effects | Model System | References |

|---|---|---|---|---|

| Protein Kinase A (PKA) | Activates the cAMP/PKA pathway. | Enhances glucose-stimulated insulin secretion. | In Vitro | researchgate.net |

| mTORC1 | Increases kinase activity. | Phosphorylates S6K1; promotes adipocyte differentiation via PPAR-γ and C/EBPα. | In Vitro | nih.govnih.govsemanticscholar.orgresearchgate.net |

Neuroprotective and Neuro-Differentiating Mechanisms (In Vitro and Non-Human Models)

Antagonism of Glutamate-Induced Excitotoxicity

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its over-activation can lead to excitotoxicity, a key pathological process in several neurodegenerative diseases. Research has shown that this compound can protect neurons from glutamate-induced damage.

In a study utilizing differentiated HT-22 cells, a model for neuronal excitotoxicity, this compound demonstrated significant neuroprotective properties against glutamate-induced cell death. The protective mechanisms of this compound in this model include the attenuation of several key events triggered by excessive glutamate exposure:

Reduction of Oxidative Stress: this compound treatment was found to counteract the glutamate-induced production of reactive oxygen species (ROS) and the depletion of glutathione, a major intracellular antioxidant. researchgate.netnih.govnih.govmdpi.com

Preservation of Mitochondrial Function: The compound helped to prevent the collapse of the mitochondrial transmembrane potential and the subsequent reduction in intracellular ATP levels, both of which are critical for neuronal survival. researchgate.netnih.govnih.gov

Inhibition of Calcium Influx: this compound was shown to suppress the excessive influx of calcium ions (Ca2+) into the neurons, a primary trigger for excitotoxic cascades. researchgate.netnih.gov By mitigating this calcium overload, this compound prevents the activation of downstream cell death pathways. researchgate.netnih.gov

These findings suggest that this compound's ability to counteract glutamate-induced excitotoxicity is a key aspect of its neuroprotective profile.

Modulation of Hippocampal Proteome and Neuronal Plasticity Markers

This compound has been shown to influence the expression of a variety of proteins crucial for neuronal function and plasticity, particularly within the hippocampus, a brain region vital for learning and memory.

A comprehensive proteomic analysis of the hippocampi of mice that received long-term this compound administration revealed significant changes in the expression of proteins involved in synaptic plasticity, neuroprotection, and energy metabolism. researchgate.netnih.govnih.gov This suggests a broad-based mechanism for its cognitive-enhancing effects. researchgate.netnih.govnih.gov

Key neuronal plasticity markers modulated by this compound include:

Growth-Associated Protein 43 (GAP-43): In human neuroblastoma SH-SY5Y cells, this compound treatment led to an upregulation of GAP43 gene expression, a key protein involved in neurite outgrowth and axonal guidance. nih.gov

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB): The same study on SH-SY5Y cells demonstrated that this compound enhanced the gene expression of both BDNF and its high-affinity receptor TrkB. nih.gov BDNF is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

α-Synuclein: The hippocampal proteome study in mice revealed a significant increase in the expression of α-synuclein following this compound treatment. nih.gov While α-synuclein is often associated with pathology in its aggregated form, in its normal, soluble state, it is involved in the regulation of synaptic vesicle pools.

Current research available through the conducted searches does not indicate a direct modulatory effect of this compound on Heat Shock Cognate 71 kDa Protein or Endoplasmic Reticulum Resident Protein 29.

Modulation of Neuronal Plasticity Markers by this compound

| Protein Marker | Model System | Observed Effect | Reference |

|---|---|---|---|

| GAP-43 | Human Neuroblastoma SH-SY5Y cells | Upregulation of gene expression | nih.gov |

| BDNF | Human Neuroblastoma SH-SY5Y cells | Upregulation of gene expression | nih.gov |

| TrkB | Human Neuroblastoma SH-SY5Y cells | Upregulation of gene expression | nih.gov |

| α-Synuclein | Mouse Hippocampus | Increased protein expression | nih.gov |

Involvement of Nrf2 Pathway in Neurogenesis

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Emerging evidence indicates that this compound can activate this pathway, contributing to its neuroprotective and neuro-differentiating effects.

Activation of Nrf2 and Downstream Targets: In vitro studies have shown that this compound can upregulate the expression of Nrf2 and its target antioxidant enzymes. nih.gov This activation of the Nrf2 pathway enhances the cell's capacity to neutralize harmful reactive oxygen species. nih.gov

Nrf2-Dependent Neuro-differentiation: Research using zebrafish models has demonstrated that the neuro-differentiating effects of this compound are dependent on a functional Nrf2 pathway. nih.govmdpi.comwustl.edu When the zebrafish orthologues of Nrf2 (nrf2a and nrf2b) were knocked down, the ability of this compound to promote the expression of bdnf was abolished. nih.govwustl.edu This highlights the crucial role of the Nrf2 pathway in mediating the neurotrophic effects of this compound. nih.govwustl.edu

Furthermore, in murine adult neural progenitor cells derived from the hippocampus, this compound was found to promote neuronal differentiation, further supporting its role in neurogenesis. mdpi.comnih.gov

Role of Nrf2 Pathway in this compound's Neuro-Differentiating Effects

| Experimental Model | Key Finding | Reference |

|---|---|---|

| Zebrafish Morphants (nrf2a/b knockdown) | This compound's ability to activate bdnf expression was nullified in the absence of functional Nrf2. | nih.govwustl.edu |

| Murine Adult Hippocampal Neural Progenitor Cells | This compound promoted neuronal differentiation. | mdpi.comnih.gov |

| In Vitro Cell Models | This compound upregulates Nrf2 and its target antioxidant genes. | nih.gov |

Structure Activity Relationship Sar Studies of Gamma Oryzanol Components

Identification of Key Structural Features for Antioxidant Activity

The antioxidant capacity of gamma-oryzanol's components is fundamentally linked to specific moieties within their chemical structures. Research has pinpointed the phenolic ring of the ferulic acid portion and the α,β-unsaturated carbonyl group as critical for this activity. dss.go.th

The phenolic ring , containing a hydroxyl group, is capable of donating a hydrogen atom to neutralize free radicals. dss.go.thnih.gov This action forms a phenoxy radical, which is stabilized through resonance, allowing the unpaired electron to delocalize across the phenolic ring and the attached α,β-unsaturated carbonyl moiety. dss.go.th This structural feature is a primary determinant of the direct radical-scavenging ability of these compounds. dss.go.th

The α,β-unsaturated carbonyl moiety also plays a role in the indirect antioxidant effects of this compound. This group's electrophilic nature allows it to interact with nucleophilic residues, such as cysteine on the Keap1 protein. dss.go.th This interaction leads to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. dss.go.thnih.gov Activation of Nrf2 upregulates the expression of various protective enzymes, including heme oxygenase-1 (HO-1). nih.govnih.gov

Table 1: Key Structural Features of this compound Components and Their Roles in Antioxidant Activity

| Structural Feature | Mechanism of Action | Resulting Antioxidant Effect |

|---|---|---|

| Phenolic Ring (Ferulic Acid Moiety) | Donates a hydrogen atom to free radicals, forming a stabilized phenoxy radical. dss.go.thnih.gov | Direct radical scavenging. dss.go.th |

| α,β-Unsaturated Carbonyl Moiety | Acts as an electrophile, interacting with proteins like Keap1. dss.go.th | Indirect antioxidant effect via activation of the Nrf2 pathway and induction of antioxidant enzymes. dss.go.thnih.gov |

Differential Biological Activities of Individual Ferulate Esters

While all major components of this compound exhibit antioxidant properties, their biological activities can differ based on the structure of the sterol or triterpene alcohol esterified to the ferulic acid. The primary constituents include cycloartenyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate. nih.govresearchgate.net

Studies comparing the cytoprotective effects of these individual esters have revealed that cycloartenyl ferulate (CAF) is a predominant contributor to the protective potential of brown rice against oxidative stress. nih.gov One study found that CAF pretreatment provided significant cytoprotective effects against hydrogen peroxide-induced cytotoxicity at lower concentrations than α-tocopherol. nih.gov Interestingly, this research suggests that the cycloartenyl moiety , rather than the ferulic acid moiety, is the primary driver of this cytoprotective effect through the induction of heme oxygenase-1 (HO-1) expression. nih.gov

In contrast, some in vitro studies suggest that 4-desmethylsteryl ferulates , such as campesteryl ferulate and β-sitosteryl ferulate, may exhibit greater antioxidant activity than 4,4-dimethylsteryl ferulates like cycloartenyl ferulate. researchgate.net This suggests that the sterol structure plays a significant role in modulating the antioxidant capacity. For instance, one study evaluating the antioxidant activities of cycloartenyl ferulate, 24-methylene cycloartanyl ferulate, and campesteryl ferulate in a linoleic acid model found that all three components demonstrated significant antioxidant activity. dss.go.th

Furthermore, cycloartenyl ferulate has been shown to possess anti-inflammatory properties by attenuating mast cell degranulation, an effect not as prominently reported for other ferulates. nih.govresearchgate.net This is attributed to its ability to capture IgE. nih.govresearchgate.net

Table 2: Comparative Biological Activities of Major this compound Ferulate Esters

| Ferulate Ester | Key Differentiating Biological Activity | Primary Active Moiety (for the specified activity) |

|---|---|---|

| Cycloartenyl Ferulate | Predominant cytoprotective effect against oxidative stress via HO-1 induction. nih.gov Attenuates mast cell degranulation. nih.govresearchgate.net | Cycloartenyl moiety nih.gov |

| Campesteryl Ferulate | Potent antioxidant activity, considered a 4-desmethylsteryl ferulate. researchgate.net | Ferulic acid and sterol structure dss.go.thresearchgate.net |

| β-Sitosteryl Ferulate | Strong antioxidant activity as a 4-desmethylsteryl ferulate. researchgate.netmdpi.com | Ferulic acid and sterol structure researchgate.netmdpi.com |

Ecological and Physiological Roles of Gamma Oryzanol in Plants

Role in Plant Growth and Development

Gamma-oryzanol is intrinsically linked to the growth and developmental processes of the rice plant. nih.gov Its accumulation and the composition of its constituent molecules vary significantly across different plant tissues and developmental stages, indicating specific roles throughout the plant's life cycle. frontiersin.org

Research on indica rice varieties has revealed distinct spatial and temporal distribution of this compound components. In non-seed tissues like leaf blades, leaf sheaths, and peduncles, cycloartenyl caffeate is the predominant component during the booting, milky, and dough stages of development. However, its concentration significantly decreases as the grain matures and is absent in the final matured grain. Conversely, other major components, such as 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate, show a significant increase in concentration as the plant progresses towards maturity. frontiersin.org The concentration of cycloartenyl ferulate, for instance, increases substantially in the spikelet from the booting to the dough stage, becoming a major component of the total this compound content in the developing grain. frontiersin.org

This dynamic shift in composition suggests a functional transition, where different components of this compound are required for specific developmental processes, from vegetative growth to grain maturation. frontiersin.org The table below details the changing abundance of major this compound components during grain development.

Table 1: Changes in Major γ-Oryzanol Components in Rice Spikelets During Development

| Component | Change from Booting to Milky Stage | Change from Milky to Dough Stage |

|---|---|---|

| Cycloartenyl Caffeate | ~2-fold reduction | ~3.13-fold reduction |

| Cycloartenyl Ferulate | ~6.52-fold increase | ~2-fold increase |

| 24-Methylene-cycloartanyl Ferulate | Significant increase | Significant increase |

| Campesteryl Ferulate | Significant increase | Significant increase |

| β-Sitosteryl Ferulate | Significant increase | Significant increase |

Data sourced from a study on six indica rice varieties, illustrating the dynamic changes in γ-oryzanol composition during grain filling. frontiersin.org

Maintenance of Membrane Integrity and Fluidity

A fundamental role of this compound in plants is the maintenance of cell membrane integrity and fluidity. sjtu.edu.cnscispace.com The phytosterol components of this compound are integral to the structure of plant membranes. researchgate.netresearchgate.net As amphipathic molecules, they insert into the phospholipid bilayers of cell membranes, where they regulate the movement and packing of the lipid molecules. researchgate.netnih.gov

This regulation is crucial for the proper functioning of the membrane, influencing its physical properties under various conditions. By modulating the fluidity, phytosterols (B1254722) help the plant maintain membrane stability and function across different temperatures and in response to environmental stresses like drought. researchgate.netnih.gov For instance, under stress conditions that can lead to membrane damage, the presence of these sterols helps preserve the structural integrity of the cell. researchgate.net Oxidative stress, a common result of environmental challenges, can damage cell structures, including membranes and lipids; this compound's antioxidant properties contribute to mitigating this damage. mdpi.com

Regulation of Membrane Lipid Homeostasis

This compound is involved in regulating the balance of lipids within plant cell membranes, a process known as lipid homeostasis. sjtu.edu.cnscispace.com This involves managing the synthesis and turnover of membrane components to ensure the membrane's structure and function are maintained. researchgate.net

Key enzymes in the biosynthesis and modification of phytosterols are central to this regulatory role. HMG-CoA reductase (HMGR) is a principal enzyme in the synthesis of plant sterols. Another crucial enzyme, phospholipid:sterol acyltransferase (PSAT), is responsible for converting phytosterols into steryl esters. The activity of these enzymes helps maintain the correct balance of free sterols and their esterified forms within the cell. researchgate.net Research has shown that under drought stress, the expression of both HMGR and PSAT genes increases in rice cultivars. This suggests an adaptive response where the plant actively modulates its sterol composition to cope with the stress, highlighting the role of the this compound pathway in maintaining membrane lipid homeostasis. researchgate.net

Mediation of Membrane Permeability

By influencing membrane fluidity and integrity, this compound and its constituent phytosterols also mediate membrane permeability. sjtu.edu.cnscispace.comresearchgate.net The permeability of a plant's cell membrane controls the passage of water, ions, and other solutes, which is vital for cellular function and communication. Phytosterols within the membrane can decrease its general permeability to ions and water, helping the cell maintain its internal environment. researchgate.net

Potential Role in UV-B Protection in Rice

This compound is well-known for its capacity to absorb UV-A and UV-B radiation, a property utilized in commercial sunscreen products. ecco-verde.comtaylorandfrancis.comdr-jetskeultee.nl This has led to speculation about its potential role in protecting the plant itself from damaging UV-B radiation. mdpi.com

However, the direct role of this compound in providing UV-B protection to the rice plant is not well-established and research findings are inconclusive. mdpi.com A study on two black rice genotypes investigated the effect of UV-B radiation on the concentration of this compound in the grain. The results showed that UV-B radiation did not lead to an increase in this compound content. In one genotype, SCU254, the concentration of this compound was actually about 20% higher in grains from plants grown without UV-B radiation compared to those exposed to it. mdpi.com This finding suggests that, at least in these genotypes, an increase in this compound is not a primary response mechanism for UV-B protection in the grain. mdpi.com The table below summarizes the findings for one of the tested genotypes.

Table 2: Effect of UV-B Radiation on Grain γ-Oryzanol Concentration in Black Rice (Genotype SCU254)

| Treatment Condition | Average γ-Oryzanol Concentration (mg/100 g DW) |

|---|---|

| With UV-B Radiation | ~40 |

| Without UV-B Radiation | ~48 |

Data adapted from a study on the effects of N fertilizer and UV-B radiation on black rice. mdpi.com

While anthocyanins are known to play a significant role in photoprotection in plant vegetative tissues by filtering UV-B, the function of this compound in this context within the grain remains an area for further investigation. mdpi.com

Biotechnological and Metabolic Engineering Approaches for Enhanced Production

Strategies for Increasing Gamma-Oryzanol Yield in Rice Cultivars

Enhancing the this compound content in rice (Oryza sativa L.) is a primary objective for breeders and agricultural scientists. Strategies to achieve this range from traditional breeding techniques informed by molecular markers to the application of external stressors that can induce the accumulation of this valuable compound.

Breeding and QTL Mapping: